molecular formula C12H10BrClO2 B14895851 8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene

8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene

Cat. No.: B14895851
M. Wt: 301.56 g/mol
InChI Key: OVVLXTHJISMERI-UHFFFAOYSA-N
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Description

8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of bromine, chlorine, and methoxymethoxy groups attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene typically involves the bromination and chlorination of naphthalene derivatives followed by the introduction of the methoxymethoxy group. One common method involves the bromination of naphthalene using bromine in the presence of a catalyst, followed by chlorination using chlorine gas. The final step involves the reaction of the intermediate with methoxymethyl chloride under basic conditions to introduce the methoxymethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-naphthalene derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can facilitate binding to enzymes or receptors, potentially inhibiting their activity. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-chloro-2-(methoxymethoxy)naphthalene
  • 1-Bromo-2-methoxynaphthalene
  • 1-Bromonaphthalene

Uniqueness

8-Bromo-1-chloro-3-(methoxymethoxy)naphthalene is unique due to the specific positioning of its substituents on the naphthalene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C12H10BrClO2

Molecular Weight

301.56 g/mol

IUPAC Name

8-bromo-1-chloro-3-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H10BrClO2/c1-15-7-16-9-5-8-3-2-4-10(13)12(8)11(14)6-9/h2-6H,7H2,1H3

InChI Key

OVVLXTHJISMERI-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C2C(=C1)C=CC=C2Br)Cl

Origin of Product

United States

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